molecular formula C21H32N4O4S B2681877 4-methyl-N-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-N-tosylpiperazine-1-carboxamide CAS No. 899948-95-9

4-methyl-N-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-N-tosylpiperazine-1-carboxamide

Cat. No.: B2681877
CAS No.: 899948-95-9
M. Wt: 436.57
InChI Key: GHLPEXWPYPBKKK-UHFFFAOYSA-N
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Description

4-methyl-N-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-N-tosylpiperazine-1-carboxamide is a synthetic organic compound featuring a complex molecular architecture designed for advanced chemical and pharmaceutical research. Its structure incorporates piperazine and piperidine rings, which are privileged scaffolds in medicinal chemistry due to their versatility in interacting with biological targets . These heterocycles are frequently found in molecules that modulate kinase activity, protease function, and various G-protein coupled receptors (GPCRs) . The inclusion of a tosyl (p-toluenesulfonyl) group and a carboxamide linker further enhances the compound's potential as a key intermediate in the synthesis of more complex target molecules or as a potential ligand for probing protein function. Researchers may find value in this compound for developing novel protease or kinase inhibitors, as similar structural motifs have been successfully employed in the discovery of potent antimalarial agents targeting the proteasome and in approved kinase inhibitors for cancer therapy . The specific stereochemistry and substitution pattern on the piperidine and piperazine rings can be critical for conferring species selectivity and minimizing off-target effects, a consideration that is paramount in drug discovery programs . This product is intended for use in laboratory research as a building block, a reference standard, or for biological screening. It is supplied For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle all chemicals with appropriate safety precautions in accordance with their institution's guidelines.

Properties

IUPAC Name

4-methyl-N-(4-methylphenyl)sulfonyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O4S/c1-17-4-6-19(7-5-17)30(28,29)25(21(27)24-14-12-22(3)13-15-24)16-20(26)23-10-8-18(2)9-11-23/h4-7,18H,8-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLPEXWPYPBKKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN(C(=O)N2CCN(CC2)C)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methyl-N-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-N-tosylpiperazine-1-carboxamide , often referred to as compound A , is a synthetic piperazine derivative. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of neuropharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C₁₈H₂₃N₃O₄S
Molecular Weight: 373.45 g/mol
CAS Number: Not specified in the sources.

The structure of compound A features a piperazine core, which is known for its diverse biological activities. The presence of the tosyl group enhances its lipophilicity, potentially affecting its pharmacokinetic properties.

Compound A is believed to interact with various neurotransmitter systems, particularly those involving serotonin (5-HT) and dopamine (DA) receptors. Preliminary studies suggest that it may act as a serotonin reuptake inhibitor (SRI), which could contribute to its antidepressant-like effects. Additionally, its interaction with dopamine receptors may play a role in modulating mood and cognitive functions.

Pharmacological Effects

Research indicates several pharmacological effects associated with compound A:

  • Antidepressant Activity: Studies have shown that compound A exhibits significant antidepressant-like effects in animal models. It appears to enhance serotonergic transmission, which is crucial for mood regulation.
  • Anxiolytic Properties: The compound also demonstrates anxiolytic effects, potentially through modulation of GABAergic activity, although specific pathways require further investigation.
  • Cognitive Enhancement: There is evidence suggesting that compound A may improve cognitive functions, possibly through its dopaminergic activity.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety profile of compound A:

  • Animal Model Studies:
    • In a study involving forced swim tests , compound A significantly reduced immobility time compared to control groups, indicating potential antidepressant properties .
    • Another study assessed the anxiolytic effects using the elevated plus maze test , where treated animals exhibited increased time spent in open arms, suggesting reduced anxiety levels .
  • In Vitro Studies:
    • Cell culture assays demonstrated that compound A can enhance neuronal survival under stress conditions, indicating neuroprotective properties .
    • Binding affinity studies revealed that compound A has a moderate affinity for 5-HT receptors, supporting its role as a serotonin modulator .

Data Summary Table

Biological ActivityEffect ObservedStudy Type
AntidepressantReduced immobility timeAnimal Model (Forced Swim Test)
AnxiolyticIncreased open arm timeAnimal Model (Elevated Plus Maze)
NeuroprotectiveEnhanced neuronal survivalIn Vitro Studies
Serotonin ModulationModerate receptor affinityBinding Affinity Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on their piperazine/piperidine backbones and substituents:

Compound Name Key Substituents Biological Activity/Properties Reference
4-Methyl-N-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-N-tosylpiperazine-1-carboxamide Tosyl, 4-methylpiperidinyl, carboxamide Likely enzyme/receptor modulation (hypothesized based on sulfonamide and piperidine motifs)
SB-269970-A (3-[(2R)-2-[2-(4-methylpiperidin-1-yl)ethyl]pyrrolidine-1-sulfonyl]phenol) 4-Methylpiperidinyl, sulfonylphenol 5-HT7 receptor antagonist; modulates thermoregulation and circadian rhythms
(E)-N-{2-[2-(4-Nitrobenzylidene)hydrazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide Nitrobenzylidene hydrazine, tosyl Enhanced C–H∙∙∙O interactions due to nitro group; influences crystal packing and solubility
2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester 4-Chlorophenyl, ester Synthesized via N-alkylation; potential CNS activity (similar to arylpiperazine antidepressants)
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide Chloro-trifluoromethylpyridinyl, methoxypyridinyl, carbothioamide Bacterial phosphopantetheinyl transferase inhibitor; antimicrobial activity

Key Comparative Insights

In contrast, SB-269970-A’s sulfonylphenol group () confers high affinity for 5-HT7 receptors due to its hydrogen-bonding capacity . The 4-methylpiperidinyl moiety in the target compound and SB-269970-A introduces conformational rigidity and lipophilicity, which may improve blood-brain barrier penetration compared to simpler piperazine derivatives (e.g., ’s chlorophenylpiperazine) .

Impact of Electron-Withdrawing Groups :

  • ’s nitro group activates aromatic C–H bonds for intermolecular interactions, leading to dense crystal packing and reduced solubility . The target compound’s methyl groups likely favor metabolic stability over nitro-containing analogs but may reduce polar surface area, affecting aqueous solubility.

Synthetic Accessibility: The target compound’s synthesis likely parallels methods in , where N-alkylation of sulfonamides with bromoketones (e.g., 2-bromo-4′-chloroacetophenone) is performed under basic conditions . This contrasts with ’s use of ethyl 2-bromo-2-methylpropanoate for N-alkylation of piperazines .

Therapeutic Potential: The carboxamide group in the target compound may mimic peptide bonds, enabling protease inhibition or protein-protein interaction disruption. This is distinct from ’s carbothioamide, which inhibits bacterial enzymes via metal coordination . Compared to adamantane-based esters in , the target compound lacks the adamantane moiety’s radical scavenging ability but may exhibit improved selectivity due to its piperidine and sulfonamide motifs .

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